molecular formula C17H12F3NO B14034128 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde

1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde

Cat. No.: B14034128
M. Wt: 303.28 g/mol
InChI Key: IZSOFKAVGWJLAP-UHFFFAOYSA-N
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Description

1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is a compound that features a trifluoromethyl group attached to a benzyl moiety, which is further connected to an indole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction . The indole ring can be synthesized separately and then coupled with the benzyl moiety using Suzuki-Miyaura coupling .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Strong bases like sodium hydride, nucleophiles like amines or thiols.

Major Products:

    Oxidation: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carboxylic acid.

    Reduction: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 1-(4-(trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 1-(4-(Trifluoromethyl)benzyl)-1H-indole-2-carbaldehyde is unique due to its combination of the trifluoromethyl group, benzyl moiety, and indole ring with an aldehyde functional group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H12F3NO

Molecular Weight

303.28 g/mol

IUPAC Name

1-[[4-(trifluoromethyl)phenyl]methyl]indole-2-carbaldehyde

InChI

InChI=1S/C17H12F3NO/c18-17(19,20)14-7-5-12(6-8-14)10-21-15(11-22)9-13-3-1-2-4-16(13)21/h1-9,11H,10H2

InChI Key

IZSOFKAVGWJLAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2CC3=CC=C(C=C3)C(F)(F)F)C=O

Origin of Product

United States

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